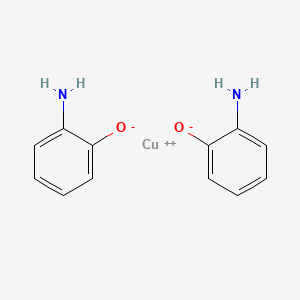
Bis(2-aminophenolato-N,O)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminophenolato-N,O)copper is a coordination compound with the molecular formula C12H10CuN2O2. It is known for its unique structure where copper is coordinated with two 2-aminophenol ligands through nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminophenolato-N,O)copper typically involves the reaction of copper(II) salts with 2-aminophenol in an appropriate solvent. One common method is to dissolve copper(II) acetate in methanol and then add 2-aminophenol to the solution. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
The process may be optimized for higher yields and purity by controlling factors such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminophenolato-N,O)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxazinone derivatives.
Substitution: It can participate in substitution reactions where ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Substitution: Reagents such as aryl halides and bases like cesium carbonate are used in substitution reactions.
Major Products
Scientific Research Applications
Bis(2-aminophenolato-N,O)copper has several scientific research applications:
Mechanism of Action
The mechanism of action of bis(2-aminophenolato-N,O)copper involves its ability to coordinate with substrates and facilitate redox reactions. In oxidation reactions, the copper center undergoes a redox cycle, alternating between Cu(II) and Cu(I) states. This redox activity is crucial for its catalytic functions, such as the oxidation of 2-aminophenol to 2-amino-phenoxazine-3-one . The compound’s ability to generate reactive oxygen species also plays a significant role in its biological activities .
Comparison with Similar Compounds
Similar Compounds
Bis(2-nitrosophenolato-N,O)copper: This compound is similar in structure but contains nitroso groups instead of amino groups.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Known for its use in metal-organic chemical vapor deposition, this compound has different ligands but similar coordination chemistry.
Uniqueness
Bis(2-aminophenolato-N,O)copper is unique due to its specific ligand coordination, which imparts distinct redox properties and catalytic activities. Its ability to mimic enzyme functions and generate reactive oxygen species sets it apart from other copper complexes .
Properties
CAS No. |
18347-30-3 |
|---|---|
Molecular Formula |
C12H12CuN2O2 |
Molecular Weight |
279.78 g/mol |
IUPAC Name |
copper;2-aminophenolate |
InChI |
InChI=1S/2C6H7NO.Cu/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2 |
InChI Key |
SIOWQMIBLXXVQP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)N)[O-].C1=CC=C(C(=C1)N)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


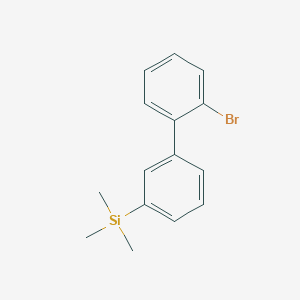
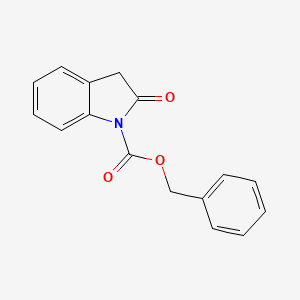
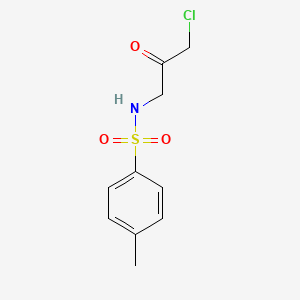
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)

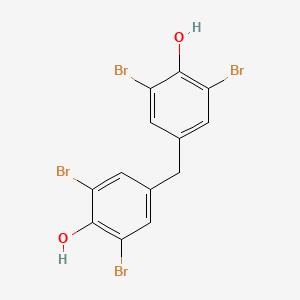
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)


![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

